molecular formula C8H8BrNO2 B2868111 5-Bromo-2-ethylpyridine-3-carboxylic acid CAS No. 1211580-62-9

5-Bromo-2-ethylpyridine-3-carboxylic acid

Cat. No.: B2868111
CAS No.: 1211580-62-9
M. Wt: 230.061
InChI Key: PTNDGAROFITBAL-UHFFFAOYSA-N
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Description

5-Bromo-2-ethylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H8BrNO2. It is also known by its IUPAC name, 5-bromo-2-ethylnicotinic acid . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Preparation Methods

The synthesis of 5-Bromo-2-ethylpyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 2-ethylpyridine-3-carboxylic acid using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

5-Bromo-2-ethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols or aldehydes.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Scientific Research Applications

5-Bromo-2-ethylpyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethylpyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and carboxylic acid group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

5-Bromo-2-ethylpyridine-3-carboxylic acid can be compared with other pyridine derivatives, such as:

The presence of the bromine atom in this compound makes it a unique and valuable compound for various chemical and biological applications.

Properties

IUPAC Name

5-bromo-2-ethylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-2-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNDGAROFITBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=N1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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